3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(methylamino)pyridin-1-ium-1-yl]ethyl]imidazo[1,2-a]pyridine-7-carboxamide;chloride
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Overview
Description
BAY-6096 is a potent and selective antagonist for the adrenergic alpha 2B receptor (ADRA2B). This compound has been identified and optimized for its high water solubility and selectivity, making it a valuable tool in scientific research, particularly in the study of cardiovascular diseases and neurotransmitter regulation .
Preparation Methods
The synthetic route typically involves high-throughput screening (HTS) to identify initial hits, followed by optimization to enhance selectivity and solubility . Industrial production methods would likely follow similar synthetic routes, with additional steps to ensure purity and scalability.
Chemical Reactions Analysis
BAY-6096 undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include pyridinium salts and amides. The major products formed from these reactions are highly water-soluble derivatives that retain the compound’s selectivity and potency .
Scientific Research Applications
BAY-6096 has several scientific research applications:
Mechanism of Action
BAY-6096 exerts its effects by antagonizing the adrenergic alpha 2B receptor. This receptor is involved in regulating neurotransmitter release and vascular constriction. By blocking this receptor, BAY-6096 can reduce blood pressure increases induced by adrenergic alpha 2B agonists, demonstrating its role in vascular constriction . The molecular targets and pathways involved include the adrenergic receptor panel, with a high selectivity for the adrenergic alpha 2B receptor .
Comparison with Similar Compounds
BAY-6096 is unique due to its high water solubility and selectivity for the adrenergic alpha 2B receptor. Similar compounds include:
BAY-726: A negative control compound used in conjunction with BAY-6096 for better interpretation of data.
Compound 25: A benzotriazole derivative with moderate potency compared to BAY-6096.
BAY-6096 stands out due to its optimized properties, making it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C21H23ClN6O2 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(methylamino)pyridin-1-ium-1-yl]ethyl]imidazo[1,2-a]pyridine-7-carboxamide;chloride |
InChI |
InChI=1S/C21H22N6O2.ClH/c1-14-20(15(2)29-25-14)18-13-24-19-12-16(4-10-27(18)19)21(28)23-7-11-26-8-5-17(22-3)6-9-26;/h4-6,8-10,12-13H,7,11H2,1-3H3,(H,23,28);1H |
InChI Key |
HVVLGXULBVAFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CN=C3N2C=CC(=C3)C(=O)NCC[N+]4=CC=C(C=C4)NC.[Cl-] |
Origin of Product |
United States |
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